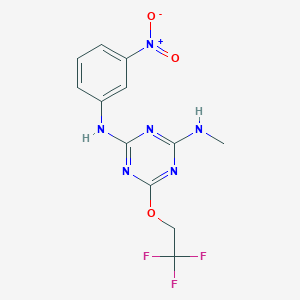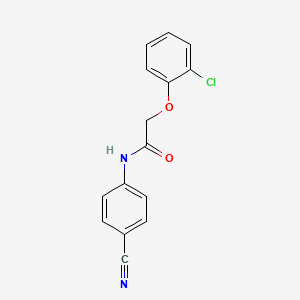
(2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine, also known as DFB-MON, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and division. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's properties, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to have anti-inflammatory and antioxidant effects. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to reduce the levels of certain neurotransmitters in the brain, which may have implications for the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine is its potential for use in the treatment of cancer and Alzheimer's disease. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine is relatively easy to synthesize and purify, making it a promising candidate for further research. However, there are also some limitations to using (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to have some toxic effects at high doses, which may limit its potential for use in humans.
Zukünftige Richtungen
There are a number of future directions for research on (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine. One area of focus is on further exploring its potential applications in cancer and Alzheimer's disease treatment. Additionally, researchers may investigate the potential use of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine in the treatment of other neurological disorders, such as Parkinson's disease. Another area of research may involve further elucidating the mechanism of action of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine, which could help to inform the development of more effective treatments. Finally, researchers may investigate the potential use of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine in combination with other drugs or therapies to enhance its effectiveness.
Synthesemethoden
The synthesis of (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine involves the reaction of 2,5-difluorobenzylamine and 2-methoxy-5-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research, where (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been shown to inhibit the growth of cancer cells in vitro. Additionally, (2,5-difluorobenzyl)(2-methoxy-5-nitrophenyl)amine has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.
Eigenschaften
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-2-methoxy-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3/c1-21-14-5-3-11(18(19)20)7-13(14)17-8-9-6-10(15)2-4-12(9)16/h2-7,17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILUXAJZDHOAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-difluorobenzyl)-2-methoxy-5-nitroaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isobutoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5695867.png)

![6-allyl-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5695880.png)



![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)
![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5695958.png)
![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)


![5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)